

In-Depth Technical Guide: The Chemical Structure and Properties of BMS-986020 Sodium

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Compound of Interest

Compound Name: BMS-986020 sodium

Cat. No.: B10815114

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Introduction

BMS-986020, also known as AM152, is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). Developed by Bristol-Myers Squibb, this small molecule was investigated primarily for the treatment of idiopathic pulmonary fibrosis (IPF), a chronic and progressive lung disease. While showing promise in early clinical trials for slowing the decline in lung function, the development of BMS-986020 was halted during Phase 2 trials due to observed hepatobiliary toxicity. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and the experimental protocols used to characterize this compound.

Chemical Structure and Properties

BMS-986020 is a synthetic organic compound. The sodium salt form enhances its solubility for formulation purposes.

Chemical Structure of BMS-986020

Image of the chemical structure of BMS-986020 would be placed here.

Physicochemical Properties of BMS-986020 and its Sodium Salt

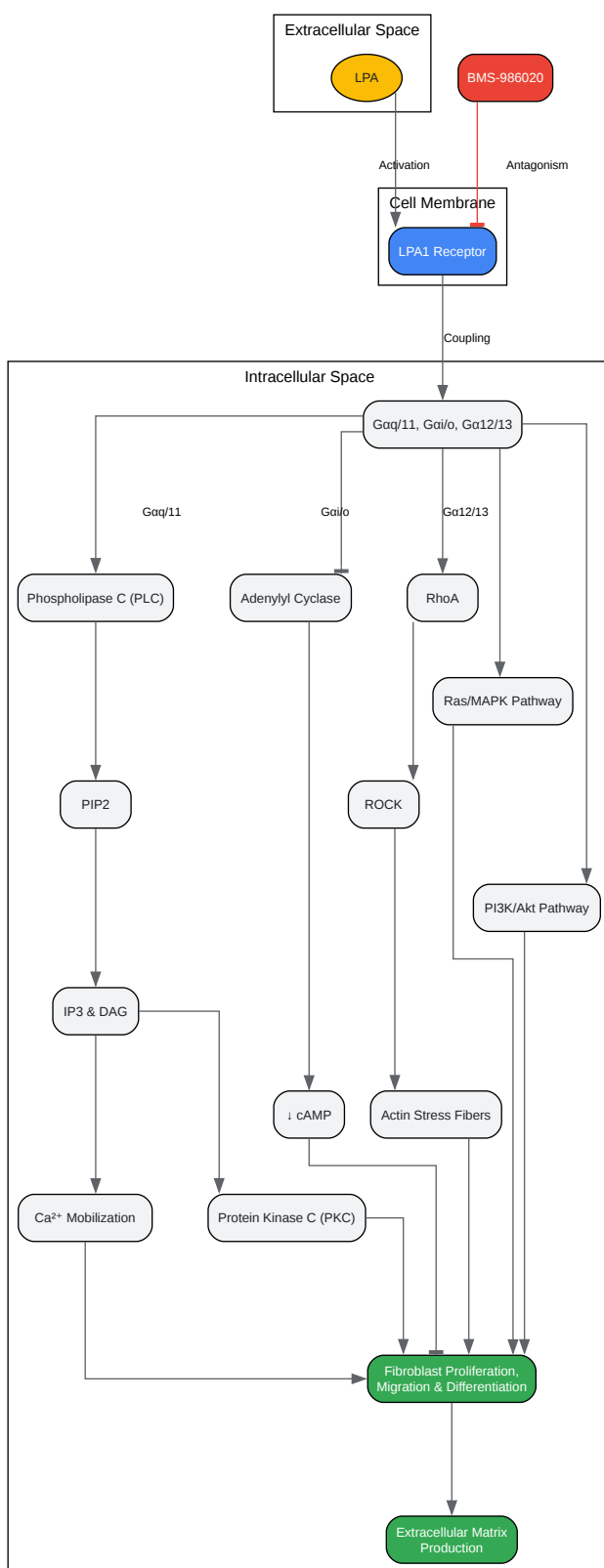
Property	Value	Reference
IUPAC Name	1-(4'-(3-methyl-4-((((R)-1-phenylethyl)oxy)carbonyl)amino)isoxazol-5-yl)biphenyl-4-yl)cyclopropanecarboxylic acid	[1][2]
Molecular Formula	C ₂₉ H ₂₆ N ₂ O ₅ (Free Acid)	[1][2]
Molecular Weight	482.53 g/mol (Free Acid)	[1]
CAS Number	1257213-50-5 (Free Acid)	
Molecular Formula (Sodium Salt)	C ₂₉ H ₂₅ N ₂ NaO ₅	
Molecular Weight (Sodium Salt)	504.51 g/mol	
CAS Number (Sodium Salt)	1380650-53-2	
Appearance	White to yellow solid	
Solubility	Soluble in DMSO	

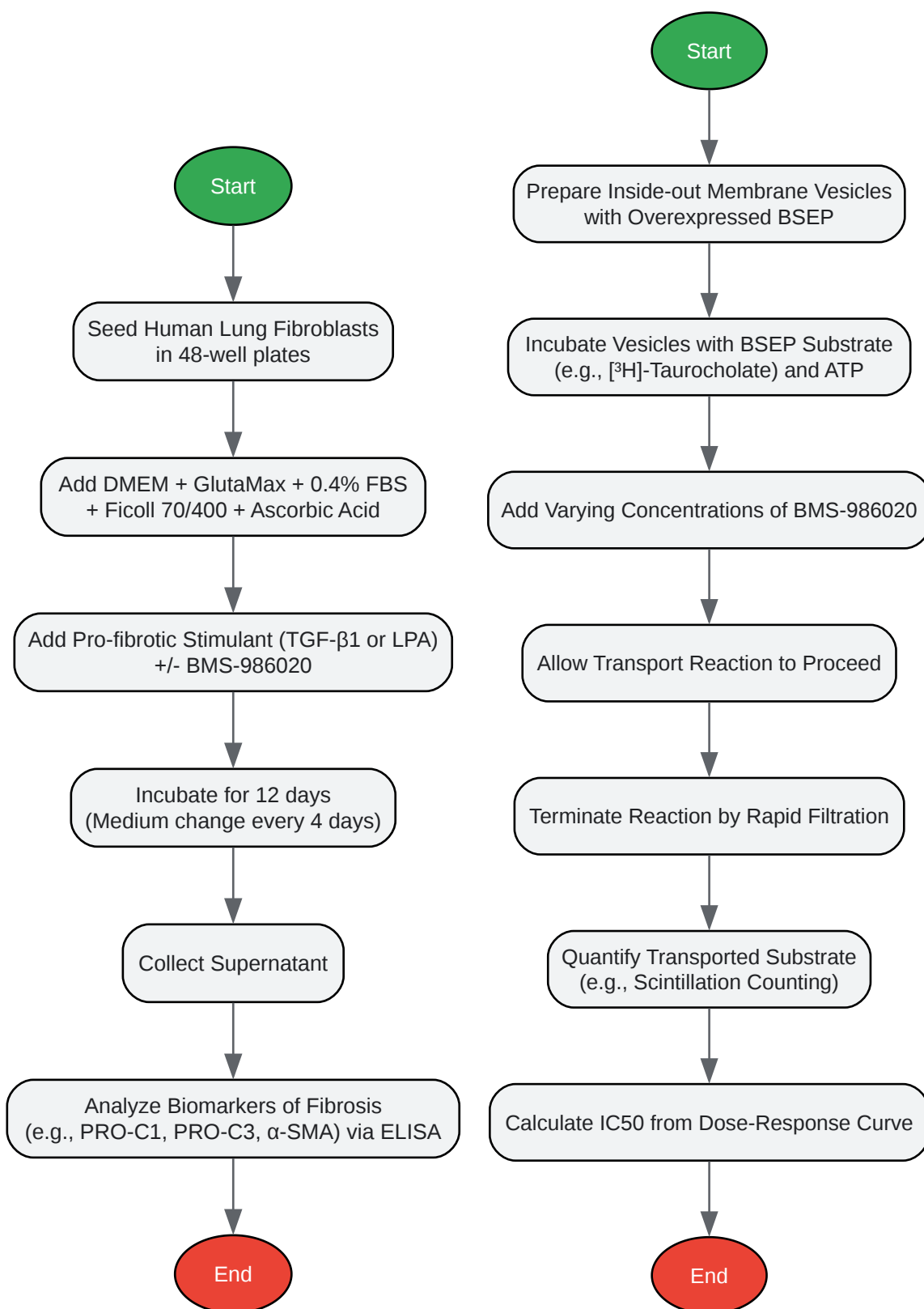
On-Target Activity: LPA1 Antagonism

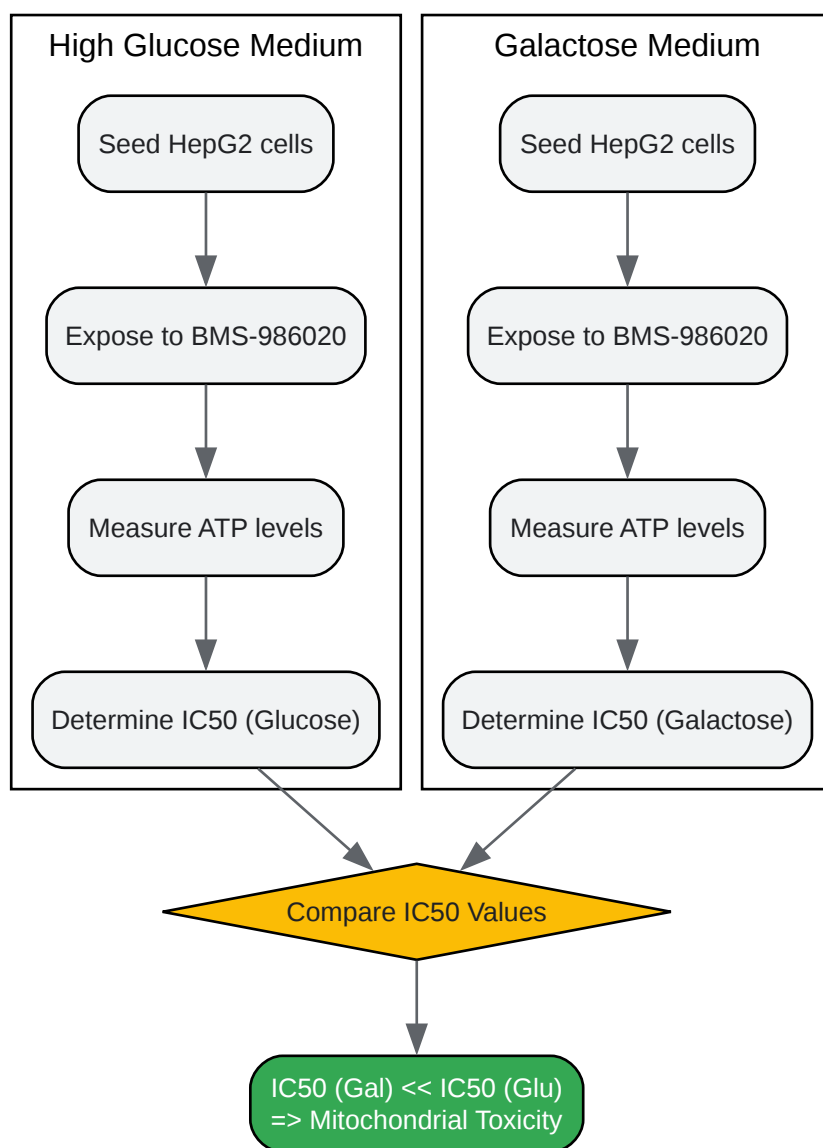
BMS-986020 functions as a high-affinity antagonist of the LPA1 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in the pathogenesis of fibrosis.

LPA1 Signaling Pathway

Lysophosphatidic acid (LPA) binding to the LPA1 receptor activates several downstream signaling cascades through coupling with heterotrimeric G proteins, primarily G α i/o, G α q/11, and G α 12/13. These pathways ultimately lead to cellular responses that promote fibrosis, such as fibroblast proliferation, migration, and differentiation into myofibroblasts, as well as increased extracellular matrix deposition.







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References

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- 2. tripod.nih.gov [tripod.nih.gov]
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